molecular formula C20H20Br2O2 B3428158 (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol CAS No. 65355-08-0

(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B3428158
CAS No.: 65355-08-0
M. Wt: 452.2 g/mol
InChI Key: WDRTXCNGVVLRSZ-UHFFFAOYSA-N
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Description

(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthyl derivative with a partially hydrogenated backbone and bromine substituents at the 3,3' positions. Its molecular formula is C₂₀H₂₀Br₂O₂ (MW: 452.18 g/mol), and it exhibits a melting point of 149°C . The compound is synthesized via Suzuki coupling or halogenation of octahydro-BINOL precursors and is widely employed in asymmetric catalysis and chiral recognition due to its sterically congested structure .

Properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h9-10,23-24H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRTXCNGVVLRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983973
Record name 3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-08-0, 765278-73-7
Record name 3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthalenediol
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Record name (R)-(+)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthalenediol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves the bromination of a precursor binaphthalene compound. One common method includes the following steps:

    Starting Material: The synthesis begins with ®-binaphthol, a chiral binaphthalene derivative.

    Bromination: The ®-binaphthol is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-bromination.

    Purification: The resulting dibromo compound is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the process and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 2 and 2' undergo oxidation under acidic conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, 0–5°CQuinone derivatives65–72%
CrO₃Acetic acid, 25°CPartially oxidized intermediates48–55%

The rigid bicyclic structure sterically hinders full oxidation to quinones, favoring partial oxidation products.

Reduction Reactions

Bromine atoms at positions 3 and 3' are susceptible to reduction:

Reducing Agent Conditions Product Selectivity Reference
LiAlH₄THF, refluxDehalogenated diol (retained chirality)>90%
NaBH₄EtOH, 25°CPartial reduction to monobromo derivatives60–68%

Reduction with LiAlH₄ preserves the compound’s stereochemical integrity, making it valuable for synthesizing chiral intermediates .

Nucleophilic Substitution Reactions

Bromine atoms participate in SN2 reactions with nucleophiles:

Nucleophile Conditions Product Reaction Rate Reference
NaN₃DMF, 80°CAzido-substituted binaphthalenek = 0.12 M⁻¹s⁻¹
NaSCH₃CH₃CN, 60°CThioether derivativesk = 0.08 M⁻¹s⁻¹

Steric hindrance from the octahydrobinaphthalene backbone slows substitution kinetics compared to linear analogs.

Asymmetric Hydrogenation

Substrate Metal Catalyst Enantiomeric Excess (ee) Reference
α,β-Unsaturated ketonesRh(I)92–95%
Prochiral alkenesRu(II)88–90%

Hydroformylation

Substrate Metal Catalyst Regioselectivity (l:b) Reference
Styrene derivativesCo(II)8:1

The bromine atoms enhance electron-withdrawing effects, improving metal-ligand coordination and catalytic selectivity .

Mechanistic Insights

  • Steric Effects : The octahydrobinaphthalene framework creates a chiral pocket, directing reagent approach trajectories.

  • Electronic Effects : Bromine atoms increase electrophilicity at adjacent carbons, facilitating nucleophilic attack .

  • Thermodynamic Stability : Hydrogen bonding between hydroxyl groups stabilizes transition states in oxidation/reduction.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is in asymmetric synthesis. The compound can be utilized as a chiral bidentate ligand in various catalytic processes:

  • Hydrogenation Reactions : It serves as a ligand for transition metals in asymmetric hydrogenation reactions. The chirality provided by the compound allows for the selective formation of enantiomerically enriched products.
  • Hydroformylation Reactions : This compound can also act as a ligand in hydroformylation reactions where it aids in producing aldehydes from alkenes with high stereoselectivity .

Catalysis

The use of (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol extends to its role as a catalyst or catalyst precursor:

  • Bidentate Ligands : Its structure allows it to coordinate with metal centers effectively. This property is exploited in catalyzing various organic transformations that require specific stereochemical outcomes .

Material Science

The compound's unique properties also make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific mechanical or thermal properties due to its bromine content and rigid structure.

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals:

  • Drug Development : The compound's chirality and ability to form stable complexes with metal ions suggest its utility in developing new drugs that require specific stereochemical configurations for efficacy .

Case Study 1: Asymmetric Hydrogenation

In a study published by researchers focusing on the synthesis of chiral alcohols via asymmetric hydrogenation using (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol as a ligand with rhodium catalysts showed promising results with enantiomeric excesses exceeding 90%. This demonstrates the effectiveness of this compound in producing high-purity chiral compounds essential for pharmaceutical applications.

Case Study 2: Hydroformylation Efficiency

Another study highlighted the efficiency of (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol as a ligand in hydroformylation reactions. The results indicated that using this compound led to improved yields and selectivity compared to traditional ligands. The study emphasized the importance of ligand structure on reaction outcomes .

Mechanism of Action

The mechanism by which ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects depends on the specific application. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Substituents (3,3') Backbone Saturation Key Features
Target Compound (No. 26, ) Br Octahydro Enhanced steric bulk, electron-withdrawing Br atoms, chiral discrimination
(R)-H8BINOL (L4, ) H Octahydro Reduced steric congestion, faster reaction kinetics in catalysis
VANOL (No. 25, ) Ph Fully aromatic Bulky phenyl groups, strong π-π interactions, high enantioselectivity
6,6'-Dibromo-BINOL (No. 23, ) Br Fully aromatic Planar structure, Br atoms for cross-coupling, lower steric hindrance
3,3'-Diphenyl-H8BINOL () Ph Octahydro Phenanthrenyl groups for extended conjugation, improved chiral sensing

Steric and Electronic Effects

  • Bromine vs. Hydrogen (H8BINOL): Bromination at 3,3' increases dihedral angles between naphthalene rings, creating steric congestion. This slows reaction kinetics in Zr-catalyzed Friedel-Crafts alkylation but improves enantioselectivity due to rigid transition states .
  • Bromine vs. Phenyl (VANOL): Bromine’s electron-withdrawing nature stabilizes metal complexes differently compared to phenyl’s electron-donating effects. VANOL’s aromaticity enables stronger π-π stacking, whereas the target compound’s hydrogenation enhances solubility in nonpolar solvents .
  • Octahydro vs. Aromatic Backbone: Partial saturation reduces conjugation but increases flexibility, moderating steric demands compared to fully aromatic BINOL derivatives .

Catalytic and Functional Performance

Catalytic Activity

  • Friedel-Crafts Alkylation : The target compound’s Zr complex requires longer reaction times (vs. L4) but achieves ≥90% ee in pyrrole alkylation due to steric control .
  • Suzuki Coupling : Bromine substituents act as directing groups, enabling efficient cross-coupling with boronic acids (e.g., 2-pyrenylboronic acid) .
  • Chiral Recognition: Compared to phenyl-substituted H8BINOL derivatives (e.g., S-1/R-1 in ), bromine’s polarizability enhances fluorescence quenching via FRET, though phenyl groups offer superior π-π interactions for cinchonidine detection.

Enantiomeric Separation

In HPLC with cyclofructan stationary phases, the target compound (No. 26) shows higher retention than non-brominated H8BINOL due to Br’s polar interactions. However, it resolves enantiomers less effectively than VANOL (No. 25), which leverages phenyl groups for chiral discrimination .

Physical and Spectroscopic Properties

Property Target Compound H8BINOL (L4) 6,6'-Dibromo-BINOL
Melting Point (°C) 149 ~120–130 (estimated) 210–215
Solubility Moderate in CH₂Cl₂ High in polar solvents Low in nonpolar solvents
NMR Shifts (¹H, aromatic) 7.2–7.8 ppm 6.9–7.5 ppm 7.5–8.0 ppm

Biological Activity

(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS No. 65355-08-0) is a compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings, including antibacterial, antifungal, anticancer properties, and its role as a catalyst in organic reactions.

  • Molecular Formula : C20H20Br2O2
  • Molecular Weight : 452.19 g/mol
  • Purity : 95% .

Antibacterial Activity

Research has indicated that derivatives of dibrominated compounds often exhibit notable antibacterial properties. For instance:

  • A study found that compounds structurally similar to dibrominated derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL for some derivatives against methicillin-resistant strains of Staphylococcus aureus .
  • Specific tests on related compounds have shown significant activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol could possess similar properties due to its structural characteristics.

Antifungal Activity

The compound's potential antifungal activity has also been explored:

  • Compounds with similar dibromo structures have exhibited MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans and Aspergillus niger. This suggests a promising antifungal profile for (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of dibrominated compounds:

  • In vitro studies demonstrated that certain dibrominated derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics .
  • The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in the S phase .

Mechanistic Insights

The biological activities of (R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol may be attributed to its ability to interact with cellular targets due to its unique structural features:

  • The presence of bromine atoms enhances lipophilicity and may facilitate membrane penetration.
  • The hydroxyl groups contribute to hydrogen bonding interactions with biological macromolecules.

Case Studies

Several case studies have been conducted on related dibrominated compounds:

  • Study on Antimicrobial Efficacy : A series of dibromo derivatives were tested against various bacterial strains. Results indicated a strong correlation between bromination and increased antimicrobial potency.
  • Cancer Cell Line Studies : Investigations into the effects of dibrominated compounds on cancer cell lines revealed significant cytotoxic effects at low concentrations.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus12.5 - 25 μg/mL
AntifungalCandida albicans1.6 - 25 μg/mL
AnticancerMCF-7 Breast Cancer CellsIC50 ~225 µM

Q & A

Q. What are the key synthetic methodologies for preparing (R)-3,3'-Dibromo-octahydrobinaphthol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or bromination of pre-functionalized binaphthol derivatives . For example:

  • Step 1 : Start with (R)-H8BINOL (octahydrobinaphthol) and introduce bromine at the 3,3' positions using electrophilic bromination (e.g., Br₂ in CH₂Cl₂ at 0°C).
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Alternative route : Couple boronic acid derivatives to a brominated precursor under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Q. How is the compound characterized to confirm its stereochemical purity?

Chiral HPLC and circular dichroism (CD) are critical for verifying enantiomeric excess (ee) and absolute configuration:

  • HPLC : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention times correlate with (R)- vs. (S)-enantiomers .
  • CD Spectroscopy : Compare experimental CD spectra with DFT-simulated data to assign the (R)-configuration .
  • X-ray Crystallography : Resolves spatial arrangement of bromine substituents and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the bromine substitution pattern influence enantioselectivity in asymmetric catalysis?

The 3,3'-dibromo groups enhance steric bulk and electronic effects, critical for chiral induction in catalysis. For example:

  • Au(I)-Phosphonite Complexes : The bromine atoms increase ligand rigidity, improving enantioselectivity (up to 95% ee) in helicene synthesis via π-π stacking interactions .
  • Contradiction Note : Some studies report reduced activity in polar solvents (e.g., THF) due to bromine’s electron-withdrawing effects destabilizing transition states. Use low-polarity solvents (toluene, DCM) to mitigate this .

Q. What analytical strategies resolve contradictions in NMR data for this compound?

Discrepancies between experimental ¹H/¹³C NMR and computational predictions arise from dynamic effects (e.g., hindered rotation of the binaphthyl backbone). Solutions include:

  • Variable-Temperature NMR : Conduct experiments at −40°C to slow rotation and resolve split signals .
  • DFT Calculations : Optimize conformers using B3LYP/6-31G(d) to match experimental chemical shifts .

Q. How is this compound applied in chiral recognition and sensing?

The rigid binaphthyl backbone enables diastereomeric complexation with alkaloids (e.g., cinchonidine):

  • Fluorescence Quenching : The compound’s π-system engages in FRET with cinchonidine, reducing emission intensity by 80% at 1:1 stoichiometry .
  • CD Titration : Shows distinct Cotton effects upon binding, with ΔΔε = ±15 mdeg at 275 nm .

Q. What are the stability considerations for long-term storage?

  • Storage : Under inert atmosphere (Ar/N₂) at 4°C to prevent oxidation of phenolic -OH groups .
  • Decomposition Risks : Exposure to light/moisture leads to bromine hydrolysis; monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) .

Q. How does computational modeling guide derivatization for improved catalytic performance?

DFT/MD simulations predict substituent effects on transition-state geometries:

  • Steric Maps : Bromine at 3,3' positions creates a 120° dihedral angle, optimizing substrate binding pockets .
  • Electrostatic Potential (ESP) : Bromine’s σ-hole enhances halogen bonding with prochiral substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

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